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Compound of Interest

Compound Name: Propyl isovalerate

Cat. No.: B1210305 Get Quote

An In-depth Technical Guide on the Thermochemical Properties of Propyl 3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for propyl 3-methylbutanoate (also known as propyl isovalerate). The information is compiled

from various chemical databases and relevant literature, offering a valuable resource for

professionals in research and development. This document summarizes key quantitative data

in structured tables, details relevant experimental protocols, and provides visualizations of

experimental workflows.

Core Thermochemical Data
Propyl 3-methylbutanoate (C₈H₁₆O₂) is an ester recognized for its characteristic fruity aroma.

Understanding its thermochemical properties is crucial for various applications, including

process design, safety analysis, and computational modeling.

Summary of Quantitative Data
The following table summarizes the key thermochemical parameters for propyl 3-

methylbutanoate. These values are essential for thermodynamic calculations and chemical

process simulations.
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Thermochemic
al Property

Symbol Value Units Source

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG° -219.88 kJ/mol
Calculated

Property[1]

Standard

Enthalpy of

Formation (gas)

ΔfH° -458.53 kJ/mol
Calculated

Property[1]

Enthalpy of

Vaporization
ΔvapH

Value not

explicitly found
kJ/mol -

Ideal Gas Heat

Capacity
Cp,gas

Value not

explicitly found
J/(mol·K) -

Note: The values for the standard Gibbs free energy of formation and the standard enthalpy of

formation are calculated properties and should be used with this consideration. Experimentally

determined values for the enthalpy of vaporization and ideal gas heat capacity were not

explicitly found in the public domain during the literature search. These properties are often

determined experimentally or estimated using computational methods.

Experimental Protocols for Thermochemical Data
Determination
While specific experimental protocols for propyl 3-methylbutanoate were not readily available in

the reviewed literature, this section outlines the standard and widely accepted methodologies

used for determining the key thermochemical properties of organic esters. These protocols are

representative of the techniques that would be employed to obtain high-quality experimental

data for this compound.

Determination of Enthalpy of Combustion and Formation
by Combustion Calorimetry
The standard enthalpy of formation of an organic compound like propyl 3-methylbutanoate is

typically derived from its experimentally determined enthalpy of combustion.
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Experimental Apparatus:

An isoperibol or adiabatic bomb calorimeter.

A certified benzoic acid pellet for calibration.

High-purity oxygen.

A temperature monitoring system with high precision.

Procedure:

Calibration: The energy equivalent of the calorimeter is determined by combusting a known

mass of benzoic acid under standardized conditions.

Sample Preparation: A precise mass of liquid propyl 3-methylbutanoate is encapsulated in a

combustible container (e.g., a gelatin capsule) of known mass and heat of combustion.

Combustion: The sealed "bomb" is filled with high-purity oxygen (typically to a pressure of 30

atm) and placed in the calorimeter. The sample is then ignited.

Temperature Measurement: The temperature change of the water in the calorimeter is

carefully measured.

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the

energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the

heat of formation of any side products (e.g., nitric acid from residual nitrogen).

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along

with the standard enthalpies of formation of the combustion products (CO₂ and H₂O), to

calculate the standard enthalpy of formation of propyl 3-methylbutanoate using Hess's Law.

Logical Workflow for Combustion Calorimetry
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Figure 1. Workflow for Determining Enthalpy of Formation

Preparation

Experiment

Data Analysis

Calibrate Calorimeter
(with Benzoic Acid)

Combust Sample in
Oxygen Bomb

Prepare Sample
(Encapsulate Propyl 3-Methylbutanoate)

Measure Temperature
Change

Calculate Gross Heat
of Combustion

Apply Corrections

Determine Standard Enthalpy
of Combustion (ΔHc°)

Calculate Standard Enthalpy
of Formation (ΔfH°)

Click to download full resolution via product page

A simplified workflow for determining the enthalpy of formation.
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Determination of Enthalpy of Vaporization by the
Transpiration Method
The enthalpy of vaporization can be determined by measuring the vapor pressure of the

substance as a function of temperature. The transpiration method is a common technique for

this purpose, especially for compounds with low volatility.[2]

Experimental Apparatus:

A temperature-controlled saturator cell containing the sample.

An inert carrier gas (e.g., nitrogen or argon) with a precisely controlled flow rate.

A cold trap or an analytical system (e.g., gas chromatograph) to quantify the transported

vapor.

Procedure:

Sample Loading: The saturator cell is loaded with propyl 3-methylbutanoate. The sample is

often coated on an inert support to maximize the surface area for evaporation.

Equilibrium Saturation: A stream of the carrier gas is passed through the saturator at a

known and constant flow rate. The flow rate is kept low enough to ensure that the gas stream

becomes saturated with the vapor of the substance.

Vapor Collection: The gas stream exiting the saturator, now containing the vapor of the

sample, is passed through a cold trap where the vapor condenses.

Quantification: The amount of the condensed substance is determined gravimetrically or by a

suitable analytical technique like gas chromatography.

Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas

stream (i.e., the vapor pressure) is calculated from the amount of substance transported, the

volume of the carrier gas, and the temperature, assuming ideal gas behavior.

Temperature Dependence: The experiment is repeated at several different temperatures.
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Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the

temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A

plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R.

Logical Workflow for the Transpiration Method
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Figure 2. Workflow for the Transpiration Method
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A simplified workflow for determining the enthalpy of vaporization.
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Concluding Remarks
This guide provides a summary of the currently available thermochemical data for propyl 3-

methylbutanoate. While calculated values for the standard Gibbs free energy and enthalpy of

formation are available, there is a need for high-quality, experimentally determined data for

these and other thermochemical properties, such as the enthalpy of vaporization and ideal gas

heat capacity. The experimental protocols described herein represent the standard

methodologies that can be employed to obtain this crucial data, which would be of significant

benefit to the scientific and industrial communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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